4-Methoxybenzylidene-N-methylhydrazinecarbothioamide
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Overview
Description
4-Methoxybenzylidene-N-methylhydrazinecarbothioamide is a compound belonging to the class of thiosemicarbazones. Thiosemicarbazones are known for their wide range of biological activities and industrial applications. This compound is characterized by the presence of a methoxy group attached to a benzylidene moiety, which is further linked to an N-methylhydrazinecarbothioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybenzylidene-N-methylhydrazinecarbothioamide can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and N-methylthiosemicarbazide. The reaction typically occurs in an ethanol medium under reflux conditions . The reaction can be represented as follows:
4-Methoxybenzaldehyde+N-methylthiosemicarbazide→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzylidene-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxybenzylidene-N-methylhydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxybenzylidene-N-methylhydrazinecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzylidene)isonicotinohydrazone
- (Z)-2-(4-(Dimethylamino)benzylidene)-N-methylhydrazinecarbothioamide
- (Z)-2-(2-Hydroxy-5-nitrobenzylidene)-N-methylhydrazinecarbothioamide
Uniqueness
4-Methoxybenzylidene-N-methylhydrazinecarbothioamide is unique due to its specific methoxy substitution on the benzylidene moiety, which can influence its reactivity and biological activity. The presence of the N-methyl group also differentiates it from other thiosemicarbazones, potentially affecting its binding affinity and selectivity towards biological targets.
Properties
IUPAC Name |
1-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-11-10(15)13-12-7-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H2,11,13,15)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNLKUDDNXXLOP-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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